molecular formula C22H20ClNO5S B12203939 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12203939
M. Wt: 445.9 g/mol
InChI Key: JPUIZXQKDRTTFJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a chromeno-oxazinone core. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents and chemical probes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the chlorophenyl and dioxidotetrahydrothiophenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction temperatures, and purification methods to ensure high yield and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs with different substituents replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as GIRK channels . These channels play a crucial role in regulating cellular excitability and neurotransmission. The compound’s unique structure allows it to modulate the activity of these channels, potentially leading to therapeutic effects in conditions related to abnormal cellular excitability.

Properties

Molecular Formula

C22H20ClNO5S

Molecular Weight

445.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-(1,1-dioxothiolan-3-yl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H20ClNO5S/c1-13-17-6-7-19-18(10-24(12-28-19)16-8-9-30(26,27)11-16)21(17)29-22(25)20(13)14-2-4-15(23)5-3-14/h2-7,16H,8-12H2,1H3

InChI Key

JPUIZXQKDRTTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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